molecular formula C15H15NO2 B14412232 2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 81304-92-9

2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14412232
CAS No.: 81304-92-9
M. Wt: 241.28 g/mol
InChI Key: FXNSJPWBDLNTSJ-UHFFFAOYSA-N
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Description

2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a cyclopentene ring with an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of cyclopentene derivatives with isoindole dione precursors. One common method is the cyclization of a suitable precursor under acidic or basic conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of cyclopentene and isoindole dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81304-92-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[2-(cyclopenten-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C15H15NO2/c17-14-12-7-3-4-8-13(12)15(18)16(14)10-9-11-5-1-2-6-11/h3-5,7-8H,1-2,6,9-10H2

InChI Key

FXNSJPWBDLNTSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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